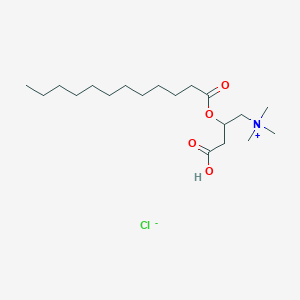

Lauroylcarnitine chloride

Description

Properties

IUPAC Name |

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-37-0 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lauroyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, is a multifaceted molecule with significant potential in both pharmaceutical formulation and as a bioactive agent. Primarily recognized as a potent absorption enhancer, its mechanism of action extends beyond simple membrane permeabilization. Emerging research on long-chain acylcarnitines (LCACs) suggests a more complex intracellular role, particularly in the modulation of cellular metabolism and epigenetic signaling pathways relevant to cancer biology. This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of action of Lauroyl-L-carnitine chloride, detailing its effects on membrane integrity and its potential role in anticancer activity through metabolic reprogramming and induction of apoptosis. This document synthesizes current literature, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

Lauroyl-L-carnitine chloride (C₁₉H₃₈ClNO₄, M.W. 379.96 g/mol ) is the chloride salt of the lauroyl ester of L-carnitine. As a member of the long-chain acylcarnitine family, it is an amphiphilic, zwitterionic molecule possessing surfactant properties.[1][2] Its primary established role in pharmacology is as an orally active absorption enhancer, capable of increasing the bioavailability of hydrophilic and peptide-based drugs by transiently increasing intestinal membrane permeability.[3][4]

Beyond its function as an excipient, the metabolism of Lauroyl-L-carnitine chloride into L-carnitine and lauric acid allows it to participate in cellular energy metabolism. Specifically, it is involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] Recent studies have illuminated a potential role for LCACs as direct modulators of cell signaling and gene expression, suggesting that Lauroyl-L-carnitine chloride may possess intrinsic therapeutic activities, particularly in oncology.[1][5] This guide will explore these dual mechanisms of action.

Dual Mechanism of Action: An Overview

The mechanism of action of Lauroyl-L-carnitine chloride can be broadly categorized into two distinct but potentially synergistic functions:

-

Membrane Interaction and Permeabilization: A direct, concentration-dependent physical interaction with the cell membrane, leading to a temporary and reversible increase in permeability. This is the basis for its role as a drug delivery enhancer.[4][6]

-

Intracellular Metabolic and Signaling Modulation: Following cellular uptake and enzymatic cleavage, its constituent parts (lauric acid and L-carnitine) influence core cellular processes. This includes the modulation of fatty acid oxidation, epigenetic regulation of tumor suppressor genes, and the induction of apoptotic pathways. This mechanism is largely inferred from studies on similar long-chain acylcarnitines and the parent L-carnitine molecule.[1][2][7]

Mechanism I: Membrane Permeabilization

Lauroyl-L-carnitine chloride's efficacy as an absorption enhancer stems from its nature as a cationic surfactant. It intercalates into the lipid bilayer of cell membranes, disrupting the packing of phospholipids and transiently increasing membrane fluidity and permeability.[6] This effect is particularly pronounced in the intestinal epithelium.

Effects on Intestinal Epithelium

Studies using rat colonic mucosa and porcine jejunal mucosal explants have demonstrated that Lauroyl-L-carnitine chloride induces a rapid, concentration-dependent, and reversible decrease in transepithelial electrical resistance (TEER), a key indicator of tight junction integrity.[4][6] This perturbation of the epithelial barrier facilitates the paracellular and transcellular passage of otherwise poorly absorbed molecules.[4] At a concentration of 2 mM, it has been shown to rapidly permeabilize enterocytes to polar fluorescent probes like lucifer yellow.[6]

Interestingly, this interaction is not passive. Research has shown that at effective concentrations, Lauroyl-L-carnitine chloride can also arrest apical membrane trafficking, cause the fusion of brush border microvilli, and lead to the formation of intracellular vacuoles, indicating a profound but reversible alteration of membrane dynamics.[6]

Caption: Mechanism of Lauroyl-L-carnitine Chloride as a permeation enhancer in the intestine.

Quantitative Data: Membrane Permeabilization

| Compound | System | Parameter | Concentration | Effect | Reference |

| Lauroyl-L-carnitine | Rat Colonic Mucosa | TEER | Threshold Conc. (Ct) | Rapid, reversible decrease | [4] |

| Lauroyl-L-carnitine | Porcine Jejunum | Permeability | 2 mM | Rapid permeabilization to lucifer yellow | [6] |

| Lauroyl-L-carnitine | Rat Colonic Mucosa | Permeability | 5 x Ct | ~2-fold increase over Ct, but with morphological changes | [4] |

Experimental Protocol: In Vitro Mucosal Permeability Assay

This protocol is adapted from studies examining the effects of acylcarnitines on intestinal tissue.[4]

-

Tissue Preparation: Male Wistar rats (200-250g) are euthanized. The colon is excised, flushed with cold Krebs-Ringer bicarbonate buffer (KRB), and the muscularis externa is stripped away to isolate the mucosal layer.

-

Diffusion Chamber Setup: The isolated colonic mucosa is mounted between the two halves of a modified Sweetana-Grass diffusion cell system, separating a donor and a receiver chamber.

-

Equilibration: Both chambers are filled with KRB, gassed with 95% O₂/5% CO₂, and maintained at 37°C. The tissue is allowed to equilibrate for 30-60 minutes until a stable transepithelial electrical resistance (TEER) is achieved. TEER is measured using Ag/AgCl electrodes connected to a voltmeter.

-

Treatment: The buffer in the donor (apical) chamber is replaced with a KRB solution containing Lauroyl-L-carnitine chloride at the desired concentration (e.g., a range from 0.1 mM to 5 mM). A hydrophilic marker, such as ¹⁴C-mannitol or lucifer yellow, is also added to the donor chamber.

-

Measurement:

-

TEER is monitored continuously or at fixed intervals (e.g., every 15 minutes) for the duration of the experiment (e.g., 2 hours).

-

Samples are taken from the receiver (basolateral) chamber at regular intervals and replaced with fresh buffer.

-

The concentration of the marker in the receiver samples is quantified using liquid scintillation counting (for ¹⁴C-mannitol) or fluorometry (for lucifer yellow).

-

-

Data Analysis: The permeability coefficient (P) is calculated. The reversibility of the effect is assessed by replacing the enhancer solution with fresh KRB and monitoring the recovery of TEER to baseline levels.

-

Histology: At the end of the experiment, tissue samples are fixed in formalin, sectioned, and stained (e.g., with hematoxylin and eosin) to assess morphological changes.

Mechanism II: Anticancer Activity - Metabolic and Signaling Modulation

While direct studies on the anticancer mechanism of Lauroyl-L-carnitine chloride are limited, a compelling hypothesis can be constructed from research on other long-chain acylcarnitines (LCACs) and the parent L-carnitine molecule. This mechanism involves cellular uptake, metabolic conversion, and subsequent modulation of key cancer-related pathways.

The Long-Chain Acylcarnitine (LCAC) Anti-Tumor Pathway

Recent research has identified that a deficiency in circulating LCACs is associated with the development of hepatocellular carcinoma (HCC).[5] Supplementation with LCACs, such as palmitoyl-L-carnitine (a C16:0 acylcarnitine, structurally similar to the C12:0 lauroyl derivative), preferentially inhibits the proliferation of HCC cells both in vitro and in vivo.[1][5]

The proposed mechanism is as follows:

-

Uptake and Metabolism: Circulating LCACs are transported into cancer cells. Inside the cell, they are metabolized by mitochondrial enzymes (e.g., carnitine palmitoyltransferase 2), releasing the fatty acyl group as acyl-CoA and free L-carnitine. The acyl-CoA then undergoes β-oxidation.

-

Increased Acetyl-CoA Pool: β-oxidation of the fatty acyl group generates a significant amount of acetyl-CoA within the mitochondria.

-

Epigenetic Modulation: This surplus mitochondrial acetyl-CoA is exported to the cytoplasm and nucleus, where it serves as the essential substrate for histone acetyltransferases (HATs).

-

Histone Acetylation: Increased acetyl-CoA availability leads to elevated histone acetylation, specifically an increase in H3 Lys14 acetylation (H3K14ac).[1]

-

Tumor Suppressor Gene Activation: The increased H3K14ac occurs at the promoter region of the Krüppel-like factor 6 (KLF6) gene, a known tumor suppressor. This epigenetic mark enhances the transcription of KLF6.[5]

-

Cell Cycle Arrest: Upregulation of KLF6 protein subsequently activates its downstream target, the cyclin-dependent kinase inhibitor p21. Increased p21 expression leads to cell cycle arrest, thereby inhibiting cancer cell proliferation.[1]

Caption: Hypothesized anticancer mechanism of Lauroyl-L-carnitine via the LCAC-KLF6-p21 pathway.

Inferred Mechanisms from L-Carnitine

Once Lauroyl-L-carnitine chloride is metabolized, the resulting L-carnitine can exert its own biological effects, which have been studied more extensively. These actions may contribute to the overall anticancer profile.

L-carnitine has been shown to induce apoptosis in cancer cells through two main pathways:[2][8]

-

Death Receptor (Extrinsic) Pathway: L-carnitine treatment increases the expression of TNF-alpha and Fas ligand, which bind to their respective death receptors on the cell surface. This engagement activates a signaling cascade leading to the cleavage and activation of caspase-8, an initiator caspase that subsequently activates executioner caspases like caspase-3.[2]

-

Mitochondrial (Intrinsic) Pathway: L-carnitine can modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to down-regulate the anti-apoptotic protein Bcl-2.[2] This shift promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, ultimately leading to the activation of caspase-3 and execution of apoptosis.[2][9]

Caption: Dual apoptotic pathways potentially induced by the L-carnitine moiety.

Separate from the acetyl-CoA mechanism, L-carnitine itself has been identified as an endogenous inhibitor of Class I and II Histone Deacetylases (HDACs).[7] By directly binding to the active site of HDACs, L-carnitine prevents the removal of acetyl groups from histones. The resulting hyperacetylation of histones leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes, most notably p21.[7] This provides a parallel pathway to p21 activation.

Quantitative Data: Anticancer and Cellular Effects

| Compound | Cell Line | Parameter | Concentration | Effect | Reference |

| Palmitoyl-L-carnitine | Huh7 (HCC) | Proliferation | 7.5 µM | Significant inhibition | [1] |

| L-carnitine | Hepa1c1c7 (mouse cancer) | Cell Viability (MTT) | Not specified | Increased cell death | [2] |

| L-carnitine | HepG2 (HCC) | Histone Acetylation | 1.25 - 5.0 mM | Dose-dependent increase in H3/H4 acetylation | [7] |

| L-carnitine | CD44+ MDA-MB-231 (Breast CSCs) | Proliferation (Ki-67) | 5 mM | Reduced Ki-67 positive cells from 86.7% to 56% | [10] |

| L-carnitine | CD44+ MDA-MB-231 (Breast CSCs) | Apoptosis (Caspase-3) | 5 mM | Increased Caspase-3 positive cells from 2.5% to 25.1% | [10] |

Experimental Protocols: Anticancer Assays

-

Cell Seeding: Cancer cells (e.g., HepG2, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Lauroyl-L-carnitine chloride (e.g., 0.5, 1, 2.5, 5, 10 mM). A vehicle control (e.g., sterile water or PBS) is included.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Cell Lysis: After treatment with Lauroyl-L-carnitine chloride for the desired time, cells are washed with cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-KLF6, anti-p21, anti-Caspase-3, anti-Bcl-2).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washes, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imaging system. A loading control protein (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.

Summary and Conclusion

The mechanism of action of Lauroyl-L-carnitine chloride is multifaceted. Its well-established role as a surfactant-based permeation enhancer provides a clear utility in overcoming intestinal barriers for improved drug delivery.[4] Beyond this physical mechanism, a compelling body of evidence, derived from studies on analogous long-chain acylcarnitines and its parent molecule L-carnitine, points towards a significant role as a bioactive agent with anticancer potential.

The primary hypothesized anticancer mechanism involves its uptake and metabolism, leading to an increase in the intracellular acetyl-CoA pool. This, in turn, drives the epigenetic upregulation of the KLF6/p21 tumor suppressor axis via histone acetylation, resulting in cell cycle arrest.[1][5] Concurrently, the L-carnitine moiety may contribute by directly inhibiting HDACs and inducing apoptosis through both intrinsic and extrinsic pathways.[2][7]

For drug development professionals, Lauroyl-L-carnitine chloride represents a unique entity—an excipient that may also provide synergistic therapeutic activity. Future research should focus on validating these hypothesized anticancer mechanisms specifically for the lauroyl derivative and quantifying its potency (e.g., determining IC50 values) in various cancer cell lines to fully elucidate its potential in oncologic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Significance of Carnitine in the Treatment of Cancer: From Traffic to the Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro effects of long-chain acylcarnitines on the permeability, transepithelial electrical resistance and morphology of rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-chain acylcarnitine deficiency promotes hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]

- 8. "The role of L-carnitine in preventing mitochondrial dysfunction after " by Thomas Fredrick Rau [scholarworks.umt.edu]

- 9. L-carnitine reduces doxorubicin-induced apoptosis through a prostacyclin-mediated pathway in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-Lauroylcarnitine Chloride in Fatty Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Lauroylcarnitine chloride, a long-chain acylcarnitine, is a critical intermediate in the transport of lauric acid (a 12-carbon fatty acid) into the mitochondrial matrix for subsequent β-oxidation and energy production. This technical guide provides an in-depth analysis of the function of DL-Lauroylcarnitine chloride in fatty acid metabolism, focusing on its interaction with the carnitine shuttle enzymes. It summarizes available quantitative data, details relevant experimental protocols for studying its effects, and visualizes its role in both the canonical fatty acid transport pathway and other cellular signaling cascades.

Introduction

Long-chain fatty acids (LCFAs) are a major energy source for many tissues, particularly the heart and skeletal muscle. However, the inner mitochondrial membrane is impermeable to LCFAs in their activated acyl-CoA form. The carnitine shuttle system is the essential transport mechanism that facilitates the entry of LCFAs into the mitochondrial matrix. DL-Lauroylcarnitine chloride is the esterified form of lauric acid and carnitine, which acts as the substrate for transport across the inner mitochondrial membrane. Understanding the kinetics and regulation of DL-Lauroylcarnitine chloride transport is crucial for research into metabolic disorders, drug development targeting fatty acid oxidation, and understanding cellular bioenergetics. While DL-Lauroylcarnitine chloride is recognized for its role in enhancing fatty acid transport and boosting metabolic processes, it is also utilized in pharmaceutical development to improve the bioavailability of certain drugs and in cosmetics for its skin-conditioning properties[1].

The Carnitine Shuttle and the Role of DL-Lauroylcarnitine Chloride

The transport of lauric acid into the mitochondria for β-oxidation is a three-step process mediated by the carnitine shuttle:

-

Esterification by Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of Lauroyl-CoA and L-carnitine into DL-Lauroylcarnitine chloride and Coenzyme A. This is the rate-limiting step in long-chain fatty acid oxidation.

-

Translocation by Carnitine-Acylcarnitine Translocase (CAC): DL-Lauroylcarnitine chloride is then transported across the inner mitochondrial membrane into the matrix by CAC in a 1:1 exchange for a molecule of free L-carnitine from the matrix[2][3].

-

Conversion back to Lauroyl-CoA by Carnitine Palmitoyltransferase 2 (CPT2): Once inside the mitochondrial matrix, CPT2, located on the inner mitochondrial membrane, converts DL-Lauroylcarnitine chloride and Coenzyme A back into Lauroyl-CoA and L-carnitine[4]. The regenerated Lauroyl-CoA can then enter the β-oxidation spiral.

Quantitative Data

Direct kinetic data for DL-Lauroylcarnitine chloride with the enzymes of the carnitine shuttle are not extensively reported in the literature. However, data from related acylcarnitines provide valuable insights into the expected behavior of lauroylcarnitine.

Table 1: Kinetic Parameters of Carnitine Acylcarnitine Translocase (CAC) with Various Substrates

| Substrate | Km (apparent) (mM) | Vmax (nmol/mg·min) | Ki (mM) | Organism/Tissue | Reference |

| L-Carnitine | 0.38 - 1.50 | 0.20 - 0.34 | - | Rat Heart | [5] |

| Acetylcarnitine | - | - | 1.1 | Rat Heart | [5] |

| Isobutyrylcarnitine | - | - | 2.6 | Rat Heart | [5] |

| Octanoylcarnitine | - | - | 0.10 | Rat Heart | [5] |

This table demonstrates that CAC has a broad substrate specificity, and different acylcarnitines can compete with free carnitine for transport.

Table 2: Comparative Oxidation Rates of Acylcarnitines in Cardiac Mitochondria

| Acylcarnitine (10 µM) | Pyruvate Oxidation Inhibition (%) | OXPHOS Inhibition (%) | Reference |

| Palmitoylcarnitine (PC) | ~60% | ~45-53% | [6] |

| cis-Oleoylcarnitine (cis-OC) | ~60% | ~45-53% | [6] |

| trans-Elaidoylcarnitine (trans-EC) | ~60% | ~45-53% | [6] |

| Eicosapentaenoylcarnitine (EPAC) | ~30% | ~21-25% | [6] |

| Docosahexaenoylcarnitine (DHAC) | ~13% | ~21-25% | [6] |

This data suggests that the structure of the acyl chain significantly impacts mitochondrial function, with saturated and monounsaturated acylcarnitines showing greater inhibition of pyruvate oxidation and overall respiration compared to polyunsaturated ones. While lauroylcarnitine was not tested, as a saturated acylcarnitine, it may exhibit similar inhibitory effects at higher concentrations.

Experimental Protocols

Measurement of CPT1 Activity

This protocol is adapted from established methods for measuring CPT1 activity in isolated mitochondria.

-

Objective: To determine the rate of DL-Lauroylcarnitine chloride formation from Lauroyl-CoA and L-[³H]carnitine.

-

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)

-

L-[³H]carnitine

-

Lauroyl-CoA

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Stopping solution (e.g., 1 M HCl)

-

Butanol

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, BSA, and isolated mitochondria.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Lauroyl-CoA and L-[³H]carnitine.

-

Incubate at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding the stopping solution.

-

Extract the radiolabeled lauroylcarnitine into the butanol phase by vigorous vortexing.

-

Centrifuge to separate the phases.

-

Measure the radioactivity in an aliquot of the butanol phase using a scintillation counter.

-

Calculate CPT1 activity as nmol of lauroylcarnitine formed per minute per mg of mitochondrial protein.

-

Measurement of CAC Activity

This protocol is based on measuring the uptake of radiolabeled lauroylcarnitine into isolated mitochondria.

-

Objective: To determine the rate of [³H]DL-Lauroylcarnitine chloride transport into mitochondria.

-

Materials:

-

Isolated mitochondria pre-loaded with L-carnitine

-

Uptake buffer (similar to CPT1 assay buffer)

-

[³H]DL-Lauroylcarnitine chloride

-

Inhibitor (e.g., mersalyl or another specific CAC inhibitor) for control experiments

-

Stopping solution (e.g., ice-cold buffer with inhibitor)

-

-

Procedure:

-

Prepare a suspension of isolated mitochondria in uptake buffer.

-

Initiate the transport by adding [³H]DL-Lauroylcarnitine chloride.

-

Incubate at a specific temperature (e.g., 25°C) for a short time course (e.g., 0.5, 1, 2, 5 minutes).

-

Stop the transport by adding ice-cold stopping solution.

-

Rapidly pellet the mitochondria by centrifugation.

-

Wash the mitochondrial pellet with stopping solution to remove external radioactivity.

-

Lyse the mitochondria and measure the incorporated radioactivity by scintillation counting.

-

Calculate the rate of uptake and determine kinetic parameters if varying substrate concentrations are used.

-

Measurement of CPT2 Activity

This protocol measures the "reverse" reaction of CPT2, which is often easier to assay.

-

Objective: To determine the rate of Lauroyl-CoA formation from DL-Lauroylcarnitine chloride and Coenzyme A.

-

Materials:

-

Mitochondrial extracts or purified CPT2

-

Assay buffer

-

DL-Lauroylcarnitine chloride

-

Coenzyme A

-

DTNB (Ellman's reagent) to detect free thiol groups of CoA

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer and DTNB.

-

Add the mitochondrial extract.

-

Initiate the reaction by adding DL-Lauroylcarnitine chloride.

-

Monitor the increase in absorbance at 412 nm due to the reaction of the newly formed Coenzyme A with DTNB.

-

Calculate the rate of CoA formation, which corresponds to CPT2 activity.

-

Signaling Pathways Involving Lauroylcarnitine

Beyond its primary role in fatty acid transport, lauroylcarnitine has been implicated in cellular signaling, particularly in the context of inflammation and immune responses.

T-Cell Activation

Recent studies have shown that lauroylcarnitine can potently affect T-cell function. It has been observed to enhance the secretion of pro-inflammatory cytokines, specifically Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), from both CD4 and CD8 T-cells in vitro[7]. This suggests a role for lauroylcarnitine in modulating immune responses, which could be relevant in various inflammatory conditions.

Potential Role in NF-κB Signaling

Studies on acylcarnitines, including the C12 lauroylcarnitine, have suggested a potential role in activating pro-inflammatory signaling pathways[8]. Mixed D,L isomers of C12-carnitine were shown to induce a Nuclear Factor-kappa B (NF-κB) reporter gene[9]. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. The activation of NF-κB by lauroylcarnitine could be a mechanism underlying its pro-inflammatory effects on T-cells. L-carnitine has also been shown to inhibit NF-κB translocation to the nucleus under certain conditions, suggesting a complex regulatory role for carnitine and its esters in this pathway[10][11].

Interaction with PPAR Signaling

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. L-carnitine has been shown to interact with PPARα signaling to regulate the expression of genes involved in fatty acid oxidation[1][2][12][13]. While direct evidence for lauroylcarnitine as a PPAR agonist is limited, its role as a key metabolite in fatty acid oxidation suggests its levels could influence PPAR activity indirectly by modulating the intracellular pool of fatty acids and their derivatives, which are known PPAR ligands.

Conclusion

DL-Lauroylcarnitine chloride is an essential intermediate for the mitochondrial transport and subsequent oxidation of lauric acid. While its primary function is well-established within the carnitine shuttle, emerging evidence suggests a broader role in cellular signaling, particularly in modulating inflammatory and immune responses through pathways such as T-cell activation and potentially NF-κB signaling. The lack of specific kinetic data for DL-Lauroylcarnitine chloride with the carnitine shuttle enzymes highlights an area for future research. The experimental protocols provided in this guide offer a framework for investigating the precise molecular interactions and cellular effects of this important metabolite. A deeper understanding of DL-Lauroylcarnitine chloride's functions will be invaluable for developing therapeutic strategies for metabolic and inflammatory diseases.

References

- 1. L-carnitine and PPARα-agonist fenofibrate are involved in the regulation of Carnitine Acetyltransferase (CrAT) mRNA levels in murine liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-carnitine and PPARα-agonist fenofibrate are involved in the regulation of Carnitine Acetyltransferase (CrAT) mRNA levels in murine liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long‐chain acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. l-Carnitine ameliorates the oxidative stress response to angiotensin II by modulating NADPH oxidase through a reduction in protein kinase c activity and NF-κB translocation to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-carnitine regulated Nrf2/Keap1 activation in vitro and in vivo and protected oxidized fish oil-induced inflammation response by inhibiting the NF-κB signaling pathway in Rhynchocypris lagowski Dybowski - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of carnitine acylcarnitine translocase-catalyzed import of acylcarnitines into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biochemical Landscape of Lauroylcarnitine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, a long-chain acylcarnitine, is emerging as a molecule of significant interest in pharmaceutical sciences due to its potent effects on biological membranes and its potential as a drug delivery enhancer. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, detailing its mechanism of action, effects on cellular structures, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a foundational resource for researchers and professionals in drug development and cellular biology.

Physicochemical Properties

This compound is the chloride salt of the lauroyl ester of L-carnitine. Its amphiphilic nature, with a positively charged quaternary ammonium group and a long hydrophobic lauroyl chain, is central to its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈ClNO₄ | |

| Molecular Weight | 379.97 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 161-165 °C | |

| Solubility | DMSO: 10 mg/mL, Ethanol: 20 mg/mL, DMF: 20 mg/mL | |

| Purity | ≥ 98% (HPLC) | |

| Storage Conditions | Store at 0-8 °C |

Mechanism of Action: A Paracellular Permeability Enhancer

The primary and most studied biochemical effect of this compound is its ability to enhance the paracellular transport of molecules across epithelial barriers. This is achieved through the modulation of tight junctions, the protein complexes that regulate the passage of ions and solutes between adjacent cells.

Interaction with Tight Junctions

Research has demonstrated that lauroylcarnitine directly affects the protein composition and integrity of tight junctions. Specifically, it has been shown to reduce the levels of key claudin proteins, which are critical for maintaining the barrier function of these junctions.

| Experimental System | Treatment | Effect on Tight Junction Proteins | Reference |

| Caco-2 cell monolayers | Lauroylcarnitine (1 hour incubation) | Decreased protein levels of claudin-1, claudin-4, and claudin-5. No significant change in claudin-2, -3, -6, or -7. |

Impact on Epithelial Barrier Function

The alteration of tight junction protein composition by this compound leads to a measurable decrease in the barrier function of epithelial cell monolayers. This is quantified by a reduction in transepithelial electrical resistance (TEER) and an increase in the flux of paracellular markers.

| Experimental System | Treatment | Change in TEER | Change in FD-40 Flux | Reference |

| Caco-2 cell monolayers | Lauroylcarnitine (1 hour incubation) | Significant decrease | Significant increase | |

| Rat colonic mucosa | Lauroylcarnitine at threshold concentration (Ct) | Rapid, concentration-dependent decrease | Not specified |

Proposed Signaling and Mechanistic Pathways

While the precise signaling cascade initiated by this compound is still under investigation, a proposed mechanism involves the disruption of the plasma membrane's lipid organization, which in turn affects the stability of tight junction proteins.

Role of Cholesterol Depletion

One hypothesis suggests that the amphiphilic nature of lauroylcarnitine leads to the extraction of cholesterol from the plasma membrane. Since cholesterol is crucial for the integrity of lipid rafts, specialized membrane microdomains that anchor and stabilize tight junction proteins, its depletion could lead to the destabilization and subsequent degradation of claudins.

Figure 1. Proposed mechanism of this compound-induced paracellular permeability.

Involvement of Intracellular Calcium and ATP

Broader studies on acylcarnitines suggest a mechanism involving alterations in intracellular energy and ion homeostasis. A decrease in intracellular ATP levels and a subsequent increase in intracellular calcium have been proposed as triggers for the opening of tight junctions.

Experimental Protocols: Methodological Overview

The following sections provide a general overview of the key experimental methodologies used to characterize the biochemical properties of this compound.

Cell Culture and Treatment

-

Cell Line: Caco-2, a human colorectal adenocarcinoma cell line that differentiates into a polarized epithelial cell monolayer with well-defined tight junctions, is a standard model.

-

Culture Conditions: Cells are typically cultured on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for full differentiation and formation of a tight monolayer.

-

Treatment: this compound, dissolved in an appropriate vehicle (e.g., cell culture medium), is added to the apical side of the cell monolayer for a defined incubation period (e.g., 1 hour).

Assessment of Epithelial Barrier Function

-

Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured using a voltmeter with "chopstick" electrodes. A decrease in TEER is indicative of a reduction in the tightness of the paracellular pathway.

-

Paracellular Marker Flux Assay: A fluorescently labeled, membrane-impermeable molecule, such as fluorescein isothiocyanate-dextran 40,000 (FD-40), is added to the apical chamber. The amount of fluorescence that passes through the cell monolayer to the basolateral chamber over time is quantified to assess paracellular permeability.

Analysis of Tight Junction Proteins

-

Western Blotting:

-

Protein Extraction: Following treatment, cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for tight junction proteins (e.g., anti-claudin-1, anti-claudin-4, anti-claudin-5) and a loading control (e.g., anti-β-actin).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence. The intensity of the protein bands is quantified to determine relative protein levels.

-

Figure 2. General experimental workflow for assessing the effects of this compound.

Toxicological Profile

The safety profile of this compound is a critical consideration for its use in drug delivery. Available safety data sheets indicate that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Subchronic and chronic oral toxicity studies on L-carnitine chloride in rats and dogs have established a no-observed-adverse-effect level (NOAEL), with gastrointestinal effects being the primary observation at high doses, considered physiological responses rather than systemic toxicity.

Broader Biochemical Context and Future Directions

Lauroylcarnitine is an endogenous acylcarnitine, and its parent molecule, L-carnitine, plays a crucial role in fatty acid metabolism by transporting long-chain fatty acids into the mitochondria for β-oxidation. Dysregulation of acylcarnitine metabolism has been implicated in various metabolic disorders.

Future research on this compound should focus on:

-

Elucidating the complete signaling pathway: Identifying the specific upstream and downstream signaling molecules involved in its effect on tight junctions.

-

Investigating the role of lipid rafts: Directly assessing the interaction of this compound with lipid raft components and the consequences for protein localization and function.

-

In vivo studies: Translating the in vitro findings to animal models to evaluate the efficacy and safety of this compound as a drug absorption enhancer in a physiological context.

-

Structure-activity relationship studies: Investigating how the acyl chain length and other structural modifications influence the potency and selectivity of its effects.

Conclusion

This compound is a biochemically active molecule with a well-documented ability to modulate epithelial barrier function by altering the composition of tight junctions. Its mechanism of action, while not fully elucidated, appears to involve the disruption of membrane lipid organization. The experimental methodologies outlined in this guide provide a framework for further investigation into its biochemical properties and potential therapeutic applications. As our understanding of the intricate interplay between membrane dynamics and cellular function grows, this compound stands out as a valuable tool for both basic research and pharmaceutical development.

Lauroylcarnitine Chloride as a Cationic Surfactant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, a quaternary ammonium salt derived from the esterification of lauric acid and carnitine, is a cationic surfactant with a growing profile of applications in pharmaceuticals, cosmetics, and research. Its amphiphilic nature, combining a hydrophobic 12-carbon lauroyl tail with a hydrophilic carnitine headgroup, imparts unique surface-active properties. This technical guide provides a comprehensive overview of this compound, focusing on its core attributes as a cationic surfactant, its mechanism of action, and detailed experimental protocols for its characterization and application.

Physicochemical Properties

This compound is a white to off-white powder with the molecular formula C₁₉H₃₈ClNO₄ and a molecular weight of 379.97 g/mol .[1] It is also known by its synonyms, Dodecanoyl-DL-carnitine chloride and L-Lauroylcarnitine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₉H₃₈ClNO₄ | [1] |

| Molecular Weight | 379.97 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 161-165 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Solubility | Soluble in water. Soluble in DMSO (≥ 30 mg/mL), and ethanol. |

This compound as a Cationic Surfactant

As a cationic surfactant, this compound possesses a positively charged headgroup, which is responsible for its interaction with negatively charged surfaces, such as cell membranes. This interaction is fundamental to many of its biological and pharmaceutical effects.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Above the CMC, the surface tension of the solution remains relatively constant.

Table 2: Critical Micelle Concentration (CMC) of this compound

| Condition | CMC (mM) | Reference |

| pH 7 | 1.1 ± 0.1 | |

| pH 2 (low ionic strength) | Lower than at pH 7 |

Note: The CMC of ionic surfactants like this compound is influenced by factors such as pH, temperature, and ionic strength. Generally, for ionic surfactants, the CMC decreases with increasing ionic strength of the solution due to the shielding of electrostatic repulsion between the charged headgroups.

Mechanism of Action and Biological Effects

The primary mechanism of action of this compound at the cellular level involves its interaction with the plasma membrane. Its cationic and amphiphilic nature allows it to insert into the lipid bilayer, leading to a transient and reversible increase in membrane permeability.

Interaction with Cell Membranes and Enhancement of Permeability

This compound has been shown to act as a permeation enhancer, facilitating the transport of molecules across biological membranes. This effect is particularly relevant for the oral and transmucosal delivery of poorly absorbed drugs.[2] The insertion of this compound into the cell membrane disrupts the ordered structure of the lipid bilayer, creating transient pores and increasing membrane fluidity. This allows for the paracellular and transcellular passage of co-administered therapeutic agents.

Modulation of Tight Junctions

A key aspect of this compound's permeation-enhancing effect is its ability to modulate tight junctions, the protein complexes that regulate paracellular transport between epithelial cells. Studies have indicated that this compound can lead to a reduction in the expression of key tight junction proteins, such as claudins. This disruption of the tight junction barrier contributes significantly to the increased permeability of epithelial layers.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. Its cationic nature facilitates its interaction with the negatively charged components of microbial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 16 | |

| Escherichia coli | ATCC 25922 | 32 | |

| Candida albicans | ATCC 10231 | 8 | |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | |

| Aspergillus niger | ATCC 16404 | 128 |

Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Synthesis of Lauroyl-L-carnitine Hydrochloride (Laboratory Scale)

This protocol is adapted from patented industrial methods for laboratory-scale synthesis.

Materials:

-

L-carnitine

-

Lauroyl chloride

-

Glacial acetic acid

-

Acetone

-

Ethanol or Methanol

-

Activated carbon

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve L-carnitine in glacial acetic acid (approximately 2-3 times the mass of L-carnitine) with stirring.

-

Slowly add lauroyl chloride to the solution in a 1:1.2 molar ratio (L-carnitine:lauroyl chloride).

-

Heat the reaction mixture to 60-70°C and maintain for 6-8 hours with continuous stirring.

-

After the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.

-

To the resulting residue, add acetone (approximately 3-4 times the initial mass of L-carnitine) and stir vigorously to precipitate the crude product.

-

Cool the mixture to 0-5°C and allow it to crystallize for at least 2 hours.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold acetone.

-

For purification, dissolve the crude product in a minimal amount of hot ethanol or methanol.

-

Add a small amount of activated carbon and heat the solution at reflux for 15-20 minutes to decolorize.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool to room temperature, then add acetone to induce recrystallization.

-

Cool the mixture to 0-5°C to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with cold acetone, and dry under vacuum.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and further addition of the surfactant leads to micelle formation in the bulk solution, with little to no further decrease in surface tension.

Materials:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

High-purity water

-

This compound

-

Series of volumetric flasks

Procedure:

-

Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, starting from the most dilute solution. Ensure temperature control throughout the measurements.

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot (the steeply decreasing part and the plateau).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Microorganism to be tested

-

This compound stock solution

-

Incubator

-

Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth. This will create a range of concentrations across the wells.

-

Inoculate each well (except for the negative control) with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

-

Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.

Signaling Pathways

While the direct signaling pathways initiated by this compound are still under active investigation, studies on related long-chain acylcarnitines suggest potential involvement of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways. The interaction of this compound with the cell membrane, potentially through lipid rafts, could trigger a cascade of intracellular events.

Applications

The unique properties of this compound have led to its investigation and use in several fields:

-

Drug Delivery: As a permeation enhancer for oral, nasal, and transdermal drug delivery systems.[2]

-

Cosmetics: As an emulsifier, conditioning agent, and for its moisturizing properties in skin care formulations.[1]

-

Antimicrobial Agent: In the development of novel antimicrobial formulations for topical and other applications.

-

Research Tool: As a tool to reversibly open tight junctions and study paracellular transport mechanisms.

Safety and Toxicology

This compound is generally considered to have a good safety profile, particularly in comparison to other cationic surfactants. However, as with any surfactant, it can cause skin and eye irritation at high concentrations. Detailed toxicological data is limited, and further studies are needed to fully characterize its long-term safety.

Conclusion

This compound is a versatile cationic surfactant with significant potential in pharmaceutical and cosmetic applications. Its ability to enhance membrane permeability and exert antimicrobial effects, coupled with its favorable safety profile, makes it an attractive excipient and active ingredient. Further research into its precise mechanisms of action and the development of novel applications will continue to expand its utility in the fields of drug delivery and material science.

References

The Amphiphilic Nature of Lauroyl-L-carnitine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a synthetically modified acylcarnitine that has garnered significant interest in the pharmaceutical sciences due to its pronounced amphiphilic properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of Lauroyl-L-carnitine chloride, focusing on its self-assembling behavior, interaction with biological membranes, and its applications as a surfactant and absorption enhancer. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug formulation and development.

Lauroyl-L-carnitine chloride consists of a hydrophilic head group, comprising the quaternary ammonium group of L-carnitine, and a hydrophobic tail, the lauroyl (C12) fatty acid chain. This molecular architecture imparts the ability to spontaneously form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This behavior is central to its function in enhancing the solubility of poorly water-soluble drugs and facilitating their transport across biological membranes.

Physicochemical Properties

The fundamental physicochemical properties of Lauroyl-L-carnitine chloride are summarized in the table below. These parameters are critical for understanding its behavior in various formulation and biological contexts.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈ClNO₄ | [1] |

| Molecular Weight | 379.96 g/mol | [2] |

| Appearance | White to off-white powder or crystals | |

| Solubility | DMSO: 30 mg/mL (78.96 mM) | [2] |

| Methanol: Slightly soluble | [1] | |

| Water: Data not available | ||

| pH (1% aqueous solution) | 2.5 | |

| Optical Activity | [α]/D -20±2°, c = 1 in methanol |

Amphiphilic Characterization

The amphiphilic nature of Lauroyl-L-carnitine chloride is quantitatively described by its tendency to adsorb at interfaces and to self-assemble into micelles in bulk solution. Key parameters characterizing this behavior are detailed in the following table.

| Parameter | Value | Experimental Condition | Reference |

| Critical Micelle Concentration (CMC) | 1.1 ± 0.1 mM | pH 7 | |

| Limiting Area per Molecule (A_cmc) | 45.4 ± 2 Ų | at CMC, pH 7 | |

| Adsorbed Layer Thickness | 21.5 ± 2 Å | at air/water interface | |

| Micelle Shape | Spherical |

Experimental Protocols

Synthesis of Lauroyl-L-carnitine Hydrochloride

A common method for the synthesis of Lauroyl-L-carnitine hydrochloride involves the acylation of L-carnitine with lauroyl chloride.[3]

Materials:

-

L-carnitine

-

Lauroyl chloride

-

Acetic acid (solvent)

-

Acetone

-

Ethanol or Methanol

Procedure:

-

Dissolve L-carnitine in acetic acid in a reaction vessel.

-

Slowly add lauroyl chloride to the solution while stirring.

-

Heat the reaction mixture and maintain at a constant temperature for a specified duration.

-

After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

-

Add acetone to the residue to precipitate the crude product.

-

Collect the crude product by filtration and dry.

-

For purification, dissolve the crude product in hot ethanol or methanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Partially remove the solvent by distillation under reduced pressure.

-

Add acetone to the concentrated solution to induce crystallization of the pure Lauroyl-L-carnitine hydrochloride.

-

Collect the purified crystals by filtration and dry under vacuum.

References

Lauroyl-L-Carnitine Chloride: An In-Depth Technical Guide for the Study of Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, is emerging as a molecule of significant interest in the field of metabolic research. While L-carnitine is well-established for its essential role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, the accumulation of its acylated forms, such as lauroyl-L-carnitine, is increasingly associated with metabolic dysregulation.[1] This technical guide provides a comprehensive overview of the core concepts, experimental protocols, and potential signaling pathways related to the use of lauroyl-L-carnitine chloride as a tool to investigate and understand metabolic disorders.

Acylcarnitines are byproducts of incomplete fatty acid oxidation and are considered biomarkers for various metabolic diseases, including insulin resistance and type 2 diabetes.[2][3] Dysregulated fatty acid metabolism can lead to an accumulation of long-chain acylcarnitines, which are no longer just passive markers but are now understood to be bioactive molecules that can modulate cellular processes.[4][5] This guide will delve into the experimental approaches to study the effects of lauroyl-L-carnitine chloride on cellular metabolism, providing researchers with the necessary information to incorporate this compound into their studies.

Data Presentation: Quantitative Effects of Long-Chain Acylcarnitines

The following tables summarize quantitative data from studies on long-chain acylcarnitines, providing a reference for expected outcomes in experimental settings.

Table 1: Effect of Acylcarnitine Chain Length on IL-6 Production in C2C12 Myotubes [4]

| Acylcarnitine (25 µM) | Fold Increase in IL-6 Production (over vehicle) |

| L-C14 Carnitine | ~2.5 |

| L-C16 Carnitine | ~4.1 |

| L-C18 Carnitine | ~3.8 |

| L-C18:1 Carnitine | ~3.5 |

Table 2: Dose-Dependent Effect of L-C16 Carnitine on IL-6 Production in C2C12 Myotubes [4]

| L-C16 Carnitine Concentration (µM) | Fold Increase in IL-6 Production (over vehicle) |

| 25 | 4.1 |

| 50 | 14.9 |

| 100 | 31.4 |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of lauroyl-L-carnitine chloride.

Quantification of Lauroyl-L-carnitine in Biological Samples

Principle: This protocol describes the quantification of lauroyl-L-carnitine in plasma or serum using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method.[4][6][7]

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma or serum, add an internal standard (e.g., deuterated lauroyl-L-carnitine).

-

Deproteinize the sample by adding 400 µL of cold methanol.

-

Vortex the mixture and centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization (Butylation):

-

Reconstitute the dried extract in 100 µL of 3 M butanolic HCl.

-

Incubate at 65°C for 20 minutes to convert carnitines to their butyl esters.

-

Evaporate the butanolic HCl under nitrogen.

-

Reconstitute the sample in the mobile phase for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

HPLC System: A reverse-phase C8 or C18 column.

-

Mobile Phase: A gradient of water and acetonitrile containing an ion-pairing agent like heptafluorobutyric acid.

-

Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for lauroyl-L-carnitine butyl ester.

-

In Vitro Treatment of Cell Cultures

Principle: This protocol outlines the treatment of metabolically relevant cell lines (e.g., C2C12 myotubes, HepG2 hepatocytes, 3T3-L1 adipocytes) with lauroyl-L-carnitine chloride to assess its impact on cellular metabolism and signaling.

Methodology:

-

Cell Culture and Differentiation:

-

Culture cells in appropriate growth media.

-

Differentiate cells into their mature phenotype (e.g., myotubes, mature adipocytes) using established protocols.

-

-

Lauroyl-L-carnitine Chloride Preparation:

-

Prepare a stock solution of lauroyl-L-carnitine chloride in a suitable solvent (e.g., sterile water or DMSO).

-

Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 5-100 µM).[4]

-

-

Treatment:

-

Replace the culture medium with the medium containing the desired concentration of lauroyl-L-carnitine chloride or vehicle control.

-

Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours).

-

After incubation, harvest the cells or cell culture supernatant for downstream analysis (e.g., gene expression, protein analysis, cytokine measurement).

-

Seahorse XF Analyzer Metabolic Flux Assay

Principle: This protocol utilizes the Seahorse XF Analyzer to measure real-time cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis in response to lauroyl-L-carnitine chloride.

Methodology:

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

-

Assay Preparation:

-

One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, glutamine, palmitate) and the desired concentration of lauroyl-L-carnitine chloride.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

-

Seahorse XF Assay:

-

Load the sensor cartridge with mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).

-

Calibrate the Seahorse XF Analyzer.

-

Run the assay to measure basal OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.

-

In Vivo High-Fat Diet Animal Model Study

Principle: This protocol describes the administration of lauroyl-L-carnitine chloride to an animal model of metabolic syndrome, such as mice fed a high-fat diet (HFD), to evaluate its effects on metabolic parameters.

Methodology:

-

Animal Model:

-

Induce metabolic syndrome in rodents (e.g., C57BL/6J mice) by feeding them a high-fat diet for a specified period (e.g., 8-16 weeks).[8]

-

-

Lauroyl-L-carnitine Chloride Administration:

-

Prepare a solution of lauroyl-L-carnitine chloride in a suitable vehicle (e.g., sterile water or saline).

-

Administer the solution to the animals via oral gavage at a predetermined dose (e.g., 10-100 mg/kg body weight) daily for a specified duration.

-

-

Metabolic Phenotyping:

-

Monitor body weight, food intake, and body composition throughout the study.

-

Perform glucose and insulin tolerance tests to assess glucose homeostasis.

-

At the end of the study, collect blood samples for analysis of plasma lipids, glucose, insulin, and inflammatory markers.

-

Harvest tissues (e.g., liver, skeletal muscle, adipose tissue) for histological analysis, gene expression studies, and measurement of tissue lipid content.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by long-chain acylcarnitines and a general experimental workflow for studying the effects of lauroyl-L-carnitine chloride.

Caption: Carnitine shuttle for fatty acid transport.

Caption: Experimental workflow for studying lauroyl-L-carnitine.

Caption: MAPK signaling pathway activation by LCACs.

Conclusion

Lauroyl-L-carnitine chloride serves as a valuable research tool for dissecting the intricate relationship between fatty acid metabolism and cellular dysfunction in the context of metabolic disorders. While it is a known biomarker, its bioactive properties suggest a more active role in disease pathophysiology. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the impact of lauroyl-L-carnitine chloride on various aspects of cellular metabolism. Further investigation into the specific signaling pathways modulated by lauroyl-L-carnitine chloride will be crucial for a complete understanding of its role in metabolic diseases and for the identification of new therapeutic targets.

References

- 1. Lauroyl-ʟ-carnitine, 25518-54-1, High-Purity, 39953, Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis, Activation of Ca2+-Dependent Phospholipases, and Mitochondrial Energetics Collapse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias [frontiersin.org]

- 8. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

Lauroylcarnitine Chloride in Obesity and Diabetes Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity and type 2 diabetes represent a growing global health crisis, necessitating the exploration of novel therapeutic avenues. Alterations in fatty acid metabolism are a hallmark of these conditions, with a growing body of evidence implicating long-chain acylcarnitines (LCACs) in the pathogenesis of insulin resistance. Lauroylcarnitine chloride, a C12:0 acylcarnitine, belongs to this class of molecules. While direct research on this compound in the context of obesity and diabetes is emerging, its role can be inferred from studies on LCACs. This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating this compound in obesity and diabetes research.

The Role of Long-Chain Acylcarnitines in Metabolism

Lauroylcarnitine is an ester derivative of carnitine, a crucial molecule for transporting long-chain fatty acids into the mitochondria for beta-oxidation. Under normal physiological conditions, the formation of acylcarnitines is a transient step. However, in metabolic states characterized by lipid oversupply, such as obesity, an imbalance between fatty acid uptake and oxidation can lead to the accumulation of LCACs.[1][2] This accumulation has been linked to mitochondrial stress and the development of insulin resistance.[1][2]

Quantitative Data on the Effects of Long-Chain Acylcarnitines

The following table summarizes key quantitative findings from in vitro studies on the effects of various long-chain acylcarnitines on cellular processes relevant to obesity and diabetes. It is important to note that data specifically for lauroylcarnitine (C12:0) is limited, and many effects are extrapolated from studies on other LCACs.

| Acylcarnitine Chain Length | Cell Type | Parameter Measured | Concentration | Observed Effect | Citation |

| C12:0 (Lauroylcarnitine) | C2C12 Myotubes | IL-6 Production | Up to 100 µM | No significant change | [3] |

| C14:0 (Myristoylcarnitine) | RAW 264.7 Macrophages | NF-κB Activity | 25 µM | Stimulation | [4] |

| C14:0 (Myristoylcarnitine) | C2C12 Myotubes | Insulin-stimulated Akt phosphorylation | 25 µM | ~50% decrease | [5] |

| C16:0 (Palmitoylcarnitine) | C2C12 Myotubes | IL-6 Production | 25 µM | 4.1-fold increase | [6] |

| C16:0 (Palmitoylcarnitine) | C2C12 Myotubes | IL-6 Production | 50 µM | 14.9-fold increase | [6] |

| C16:0 (Palmitoylcarnitine) | C2C12 Myotubes | IL-6 Production | 100 µM | 31.4-fold increase | [6] |

| C16:0 (Palmitoylcarnitine) | C2C12 Myotubes | Insulin-stimulated Akt phosphorylation | 25 µM | ~50% decrease | [5] |

| C16:0 (Palmitoylcarnitine) | CHO Cells | Insulin Receptor (Tyr1151) Phosphorylation | 10 µM | Significant decrease | [7] |

| C16:0 (Palmitoylcarnitine) | CHO Cells | Akt (Ser473) Phosphorylation | 10 µM | Significant decrease | [7] |

Signaling Pathways Implicated in this compound's Effects

The accumulation of LCACs, including potentially lauroylcarnitine, is thought to interfere with key signaling pathways involved in metabolism and inflammation.

Insulin Signaling Pathway

LCACs have been shown to impair insulin signaling, a central mechanism in the development of insulin resistance. This interference can occur at multiple levels of the pathway.

References

- 1. Buy Lauroyl-L-carnitine chloride [smolecule.com]

- 2. Acylcarnitine Metabolomic Profiles Inform Clinically-Defined Major Depressive Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global analysis of plasma lipids identifies liver-derived acylcarnitines as a fuel source for brown fat thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Long-Chain Acylcarnitines Decrease the Phosphorylation of the Insulin Receptor at Tyr1151 Through a PTP1B-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Lauroylcarnitine Chloride: A Potential Biomarker in the Diagnosis of Carnitine Deficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Carnitine, a quaternary ammonium compound synthesized from the amino acids lysine and methionine, is indispensable for energy metabolism. Its primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a critical process for cellular energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle. Carnitine deficiency, a state of insufficient carnitine to meet the body's metabolic needs, can be categorized as either primary or secondary. Primary carnitine deficiency is a rare autosomal recessive disorder caused by defects in the plasma membrane carnitine transporter, OCTN2 (encoded by the SLC22A5 gene), leading to urinary wasting of carnitine.[1][2][3] Secondary carnitine deficiency can arise from various inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias, where carnitine becomes depleted through the formation and excretion of acylcarnitine esters.[2][4]

The diagnosis of carnitine deficiency relies on the biochemical analysis of carnitine and its esters, known as acylcarnitines, in plasma and urine.[4] Tandem mass spectrometry (MS/MS) has become the gold standard for acylcarnitine profiling, allowing for the simultaneous detection and quantification of a wide range of these compounds.[5] Lauroylcarnitine (C12), a medium-chain acylcarnitine, is an intermediate in the β-oxidation of lauric acid. While not as commonly highlighted as other acylcarnitines, its levels can be informative in the context of specific metabolic disturbances. This technical guide explores the role of lauroylcarnitine chloride as a potential biomarker for carnitine deficiency, providing quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic pathways and workflows.

Data Presentation: Lauroylcarnitine in Health and Disease

The concentration of lauroylcarnitine (C12) in biological fluids can vary depending on the individual's metabolic state. In healthy individuals, lauroylcarnitine is present at low levels. However, in certain inborn errors of metabolism that lead to secondary carnitine deficiency, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the levels of medium-chain acylcarnitines, including lauroylcarnitine, can be elevated.[6][7] In primary carnitine deficiency, the levels of all acylcarnitines, including lauroylcarnitine, are typically very low due to the systemic depletion of carnitine.[1]

The following tables summarize the available quantitative data for lauroylcarnitine and related carnitine species in plasma.

Table 1: Reference Ranges for Dodecanoylcarnitine (C12) in Human Plasma

| Age Group | Dodecanoylcarnitine (C12) Concentration (nmol/mL) |

| ≤ 7 days | < 0.18 |

| 8 days - 7 years | < 0.35 |

| ≥ 8 years | < 0.26 |

Data sourced from UI Health Care Clinical Laboratory Test Information.[8]

Table 2: Plasma Acylcarnitine Concentrations in MCAD Deficiency (a cause of secondary carnitine deficiency) vs. Healthy Controls

| Analyte | MCAD Patients (at rest) (μmol/L) | Healthy Controls (at rest) (μmol/L) |

| C6-carnitine | Elevated above reference | Within normal range |

| C8-carnitine | Elevated above reference | Within normal range |

| C10:1-carnitine | Elevated above reference | Within normal range |

| C12-carnitine | Within normal range | Within normal range |

Data adapted from Madsen KL, et al. (2013). While C12-carnitine itself was not significantly elevated at rest in this study, the overall profile of elevated medium-chain acylcarnitines (C6-C10:1) is characteristic of MCAD deficiency and contributes to secondary carnitine depletion.[6]

Table 3: General Plasma Carnitine Reference Values in Healthy Adults

| Analyte | Concentration (μmol/L) |

| L-Carnitine (Free) | 38 - 44 |

| Acetyl-L-Carnitine | 6 - 7 |

| Total Carnitine | 49 - 50 |

Data sourced from a study on healthy adults, providing a baseline for overall carnitine status.[9] In primary carnitine deficiency, free carnitine levels are typically less than 5 µmol/L.[10]

Experimental Protocols

The accurate quantification of lauroylcarnitine and other acylcarnitines is crucial for the diagnosis and monitoring of carnitine deficiency and related metabolic disorders. The most widely used method is tandem mass spectrometry (MS/MS).

Protocol: Acylcarnitine Profiling in Plasma by Tandem Mass Spectrometry

This protocol outlines the general steps for the analysis of acylcarnitines, including lauroylcarnitine, in plasma samples.

1. Sample Preparation (Butylation)

-

Objective: To derivatize acylcarnitines to their butyl esters for improved ionization and fragmentation in the mass spectrometer.

-

Materials:

-

Plasma (collected in EDTA or heparin tubes)

-

Methanol (HPLC grade)

-

Internal standard solution (containing a mixture of stable isotope-labeled acylcarnitines, including a C12 analog) in methanol

-

3N HCl in n-butanol (or acetyl chloride in n-butanol)

-

96-well microtiter plates

-

Plate shaker

-

Nitrogen evaporator or vacuum concentrator

-

-

Procedure:

-

Pipette a small volume of plasma (e.g., 10 µL) into a well of a 96-well microtiter plate.

-

Add an appropriate volume of the internal standard solution in methanol.

-

Allow the sample to dry completely under a stream of nitrogen or in a vacuum concentrator.

-